molecular formula C20H17BrN2O3S B4172073 3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide

Cat. No. B4172073
M. Wt: 445.3 g/mol
InChI Key: XPMUCDFGMHLGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide can induce apoptosis in cancer cells and inhibit cell proliferation. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. However, its limitations include its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide. One potential direction is the development of more potent and selective analogs of this compound for use in cancer research. Another direction is the investigation of its potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Its potential to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further investigation and development. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide has been found to have potential applications in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-2-26-18-9-6-13(11-16(18)21)19(25)23-20(27)22-17-5-3-4-12-10-14(24)7-8-15(12)17/h3-11,24H,2H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMUCDFGMHLGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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